
1-溴乙基乙基碳酸酯
概述
描述
1-Bromoethyl ethyl carbonate is a chemical compound with the molecular formula C5H9BrO3 . It is used in various chemical reactions, particularly as an esterification agent .
Synthesis Analysis
The synthesis of 1-Bromoethyl ethyl carbonate involves several steps. Chloroformates are a class of organic compounds used as reagents in organic chemistry . They are used to introduce protecting groups and convert polar compounds into less polar, more volatile derivatives .Molecular Structure Analysis
The molecular structure of 1-Bromoethyl ethyl carbonate consists of carbon ©, hydrogen (H), bromine (Br), and oxygen (O) atoms . The molecular weight of this compound is 197.0272 .Chemical Reactions Analysis
1-Bromoethyl ethyl carbonate can participate in various chemical reactions. For instance, it can undergo an E1 elimination, which begins with the departure of a leaving group and formation of a carbocation intermediate . It can also participate in electrophilic aromatic substitution reactions .科学研究应用
催化和二氧化碳利用:
- 1-溴乙基乙基碳酸酯衍生物已在通过环氧化合物与二氧化碳偶联合成环状碳酸酯中得到研究。该过程对于碳捕获和利用至关重要,有利于环境可持续性。由类似化合物衍生的催化剂在温和条件下表现出高效率和稳定性,使其成为工业应用的有希望的候选者 (Dai 等,2010)。
电池技术和电化学:
- 研究已经探索了与 1-溴乙基乙基碳酸酯相关的化合物在锂离子电池高压电解质中的潜力。这些化合物提高了电池的性能和安全性,这对于推进储能技术至关重要 (Zheng 等,2020)。
聚合物科学和生物降解性:
- 1-溴乙基乙基碳酸酯与其他化合物的反应已被用于合成新型脂肪族聚碳酸酯酯。这些发展有助于制造可生物降解的聚合物,为与塑料废物相关的环境挑战提供解决方案 (Ben-Shaba & Domb,2006)。
离子液体和绿色化学:
- 含有源自 1-溴乙基乙基碳酸酯的溴乙基基团的离子液体在绿色化学应用中显示出前景。这些离子液体用作各种化学反应中的溶剂和催化剂,包括配位聚合物的合成和结晶,有助于更可持续和环保的化学过程 (Liao、Wu 和 Huang,2006)。
化学合成和有机化学:
- 1-溴乙基乙基碳酸酯是有机合成中的有价值的中间体。它的衍生物已用于制备诸如 6-溴脱水山梨酸乙酯之类的化合物,展示了其在化学合成过程中的多功能性 (Koning、Subramanian-Erhart 和 Huisman,1973)。
用于先进电池的电解质开发:
- 与 1-溴乙基乙基碳酸酯相关的化合物在用于锂离子电池的高级电解质的开发中发挥作用,提高了它们的性能和效率。这项研究有助于改进储能系统,这对于可再生能源技术至关重要 (Lee、Lin 和 Jan,2004)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-bromoethyl ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO3/c1-3-8-5(7)9-4(2)6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRZYVQFKUXDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801008962 | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89766-09-6 | |
| Record name | Carbonic acid, 1-bromoethyl ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89766-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089766096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromoethyl ethyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801008962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromoethyl ethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

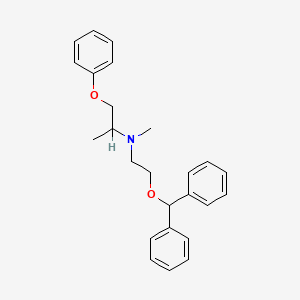
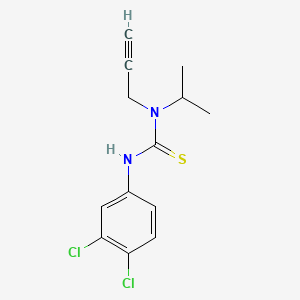
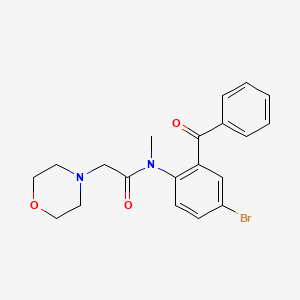
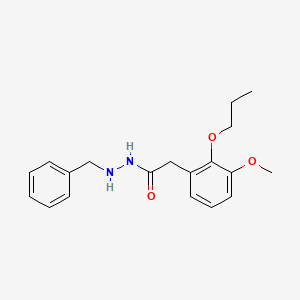
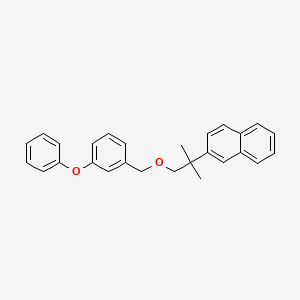

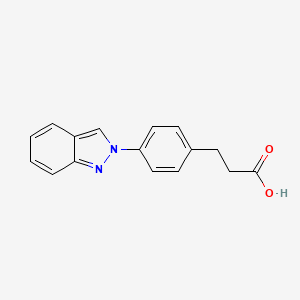
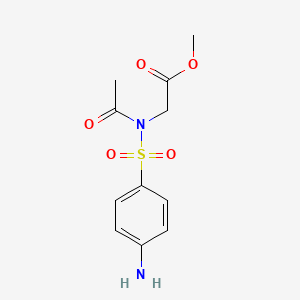


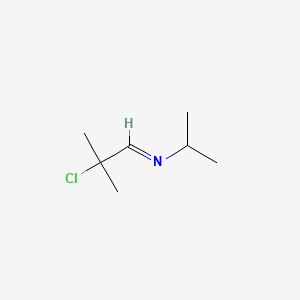
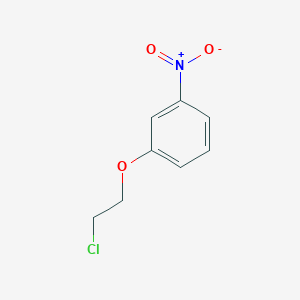

![2-Chloro-5-[(chloroacetyl)amino]benzoic acid](/img/structure/B1621990.png)